molecular formula C14H13N3O4S B3905552 (Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate

(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate

Cat. No.: B3905552
M. Wt: 319.34 g/mol
InChI Key: IHRBBUNUSZVIBO-UHFFFAOYSA-N
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Description

(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate is a complex organic compound that features a thiophene ring, an amino group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research .

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the nitrobenzoate moiety suggests possible applications in antimicrobial and antifungal treatments .

Industry

In the industrial sector, this compound is explored for its use in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the amino and nitro groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.

    Nitrobenzoate derivatives: Compounds such as methyl 4-nitrobenzoate and ethyl 3-nitrobenzoate.

Uniqueness

(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate is unique due to its combination of a thiophene ring and a nitrobenzoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs.

Properties

IUPAC Name

[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 4-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-4-5-10(7-12(9)17(19)20)14(18)21-16-13(15)8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRBBUNUSZVIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(CC2=CC=CS2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=CC=CS2)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate
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(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate
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(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate
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(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate
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(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate
Reactant of Route 6
(Z)-[1-Amino-2-(thiophen-2-YL)ethylidene]amino 4-methyl-3-nitrobenzoate

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